Cas no 2320171-68-2 (5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide)
5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide
- AKOS040704894
- CCG-358762
- 5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide
- 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide
- F6571-2960
- 2320171-68-2
- 5-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-sulfonamide
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- Inchi: 1S/C12H18ClNO4S3/c13-10-1-2-11(20-10)21(16,17)14-9-12(18-6-5-15)3-7-19-8-4-12/h1-2,14-15H,3-9H2
- InChI Key: ZSYNNFIWPHRHMV-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(S1)S(NCC1(CCSCC1)OCCO)(=O)=O
Computed Properties
- Exact Mass: 371.0086493g/mol
- Monoisotopic Mass: 371.0086493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 138Ų
5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6571-2960-2μmol |
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide |
2320171-68-2 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2960-5μmol |
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide |
2320171-68-2 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2960-10μmol |
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide |
2320171-68-2 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2960-20μmol |
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide |
2320171-68-2 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2960-1mg |
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide |
2320171-68-2 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2960-2mg |
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide |
2320171-68-2 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2960-3mg |
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide |
2320171-68-2 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2960-4mg |
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide |
2320171-68-2 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2960-5mg |
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide |
2320171-68-2 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2960-10mg |
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide |
2320171-68-2 | 10mg |
$118.5 | 2023-09-08 |
5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide
Research Briefing on 5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide (CAS: 2320171-68-2)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of sulfonamide derivatives as potential therapeutic agents. Among these, 5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide (CAS: 2320171-68-2) has emerged as a compound of interest due to its unique structural features and promising pharmacological properties. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound 5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide belongs to the class of thiophene sulfonamides, which have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the chloro substituent at the 5-position of the thiophene ring and the hydroxyethoxy moiety in the thian-4-ylmethyl group contributes to its distinct chemical properties and potential interactions with biological targets. Recent studies have explored the compound's mechanism of action and structure-activity relationships to optimize its therapeutic potential.
A study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and characterization of 5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide, highlighting its improved solubility and stability compared to earlier sulfonamide derivatives. The researchers employed a multi-step synthetic route, starting from commercially available thiophene-2-sulfonyl chloride, to achieve high yields and purity. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) were used to confirm the compound's structure, while X-ray crystallography provided insights into its molecular conformation.
In vitro studies have demonstrated the compound's potent inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancer types. The hydroxyethoxy moiety appears to enhance binding affinity to the enzyme's active site, as evidenced by molecular docking simulations. These findings suggest potential applications in targeted cancer therapy, where selective inhibition of tumor-associated carbonic anhydrases could disrupt pH regulation and inhibit tumor growth. Further preclinical evaluations are underway to assess the compound's efficacy in animal models of solid tumors.
Beyond its anticancer potential, recent research has explored the antimicrobial properties of 5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide. A 2024 study in Bioorganic Chemistry reported its activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound's mechanism appears to involve disruption of bacterial membrane integrity and inhibition of essential metabolic pathways. These results warrant further investigation into its potential as a novel antibacterial agent, particularly in the context of increasing antibiotic resistance.
Pharmacokinetic studies have provided valuable insights into the compound's drug-like properties. The hydroxyethoxy group contributes to improved aqueous solubility, addressing a common limitation of sulfonamide-based drugs. Preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling indicates favorable oral bioavailability and metabolic stability, with no significant cytotoxicity observed in human cell lines at therapeutic concentrations. However, further optimization may be required to enhance blood-brain barrier penetration for potential neurological applications.
The development of 5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide represents an important step in the design of multifunctional sulfonamide derivatives. Its unique structural features combine the pharmacological advantages of thiophene sulfonamides with improved physicochemical properties. Ongoing research is focusing on structural modifications to enhance target selectivity and reduce potential off-target effects. Additionally, formulation studies are exploring nanoparticle-based delivery systems to further improve the compound's therapeutic index.
In conclusion, 5-chloro-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}thiophene-2-sulfonamide (CAS: 2320171-68-2) demonstrates significant potential as a lead compound for various therapeutic applications. Its dual activity against cancer-related enzymes and pathogenic bacteria, coupled with favorable drug-like properties, makes it a promising candidate for further development. Future research directions include comprehensive in vivo efficacy studies, detailed toxicological assessments, and exploration of combination therapies. The compound serves as a valuable addition to the growing arsenal of sulfonamide-based therapeutics in chemical biology and drug discovery.
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